Isonicotinamidine

Descripción general

Descripción

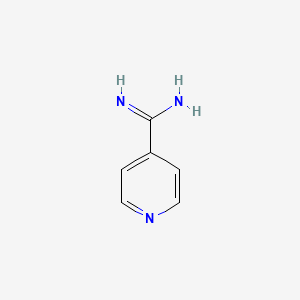

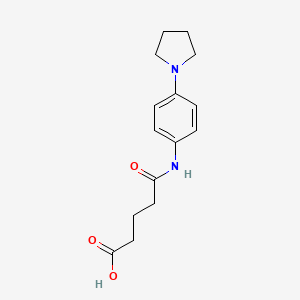

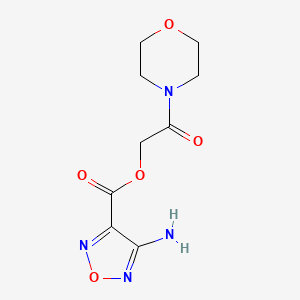

Isonicotinamidine is a compound with the molecular formula C6H7N3 . It is related to Isonicotinamide, which is the amide form of isonicotinic acid . Isonicotinamide is an isomer of nicotinamide, which has the carboxamide group in the 3-position .

Synthesis Analysis

The biosynthesis of isonicotinamide, a compound related to Isonicotinamidine, has been reported . A thermophilic NHase from Carbonactinospora thermoautotrophicus was selected and its activity was substantially improved by a “toolbox” screening strategy . The yield of isonicotinamide reached 2.89 M (352 g L −1), the substrate (4-cyanopyridine) was exhausted and the conversion was 100% .

Chemical Reactions Analysis

Chemical reactions analysis involves studying the changes that occur during a chemical reaction . Specific details about the chemical reactions involving Isonicotinamidine are not available in the retrieved data.

Physical And Chemical Properties Analysis

Isonicotinamidine has a density of 1.2±0.1 g/cm3, a boiling point of 240.7±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 47.8±3.0 kJ/mol, a flash point of 99.4±25.1 °C, and an index of refraction of 1.617 .

Aplicaciones Científicas De Investigación

Antifungal Activity

Isonicotinamide derivatives, which can be synthesized from isonicotinamidine, have shown promising antifungal properties. These compounds have been tested against various fungal strains such as Fusarium oxysporum, Fusarium culmorum, Macrophomina phaseolina, and Sclerotinia sclerotiorum. The derivatives exhibit moderate to high inhibitory rates, particularly against S. sclerotiorum, with up to 93.2% inhibition at certain concentrations . This suggests potential applications in developing antifungal agents for agricultural and pharmaceutical use.

Coordination Chemistry and Material Science

Isonicotinamidine serves as a ligand in coordination chemistry, forming complexes with metals such as copper (Cu). These complexes can lead to the formation of cocrystals and coordination polymers with potential applications in material science. For instance, the reaction of isonicotinamidine with copper acetate and 1,3-benzodioxole-5-carboxylate in methanol has yielded a variety of structures, including an unusual coordination polymer. These materials are of interest for their potential use in catalysis, molecular recognition, and as models for biological systems .

Nanotechnology

While direct references to isonicotinamidine in nanotechnology are not readily available, its derivatives and related compounds are likely to contribute to this field. Nanotechnology applications span across various sectors, including medicine, environmental health, and technology industries. Isonicotinamidine derivatives could potentially be used in the synthesis of nanoparticles, nanocomposites, or as part of nanodevices due to their chemical properties .

Drug Development

The bioactive properties of isonicotinamidine derivatives make them candidates for drug development. Their antimicrobial, antifungal, and potentially antiviral activities can be harnessed to create new medications. The ability to disrupt the mitochondrial tricarboxylic acid cycle (TCA) through inhibition of the succinate dehydrogenase (SDH) enzyme is particularly noteworthy, as it provides a mechanism of action that could be exploited in designing drugs targeting specific pathogens or diseases .

Green Chemistry

In the broader context of green chemistry, isonicotinamidine derivatives could play a role in the development of eco-friendly synthesis methods for nanoparticles. These methods aim to reduce environmental impacts while enhancing the antimicrobial properties of nanoparticles, thus offering sustainable alternatives in scientific research and application .

Biological Systems Modeling

The structural versatility of isonicotinamidine and its derivatives allows for the creation of models that mimic biological systems. This is particularly useful in the study of intermolecular forces and hydrogen bonding, which are crucial in biological processes. Such models can aid in understanding the behavior of biological molecules and in the design of biomimetic materials .

Mecanismo De Acción

Target of Action

Isonicotinamidine, also known as Isoniazid, is primarily used to treat mycobacterial infections . Its primary targets are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

Isonicotinamidine is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) . Isonicotinamidine, being an isomer of nicotinamide , likely follows similar biochemical pathways.

Pharmacokinetics

It is soluble in water (191 g/l), and is also soluble in ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/l) . This suggests that it may have good bioavailability due to its solubility in both polar and non-polar solvents.

Result of Action

The antimicrobial activity of Isonicotinamidine is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . Isonicotinamidine also disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .

Action Environment

Given its solubility in various solvents , it can be inferred that it may be stable in various environmental conditions

Propiedades

IUPAC Name |

pyridine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c7-6(8)5-1-3-9-4-2-5/h1-4H,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJRUEBMNUUNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328297 | |

| Record name | ISONICOTINAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isonicotinamidine | |

CAS RN |

33278-46-5 | |

| Record name | ISONICOTINAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the known biological activity of isonicotinamidine?

A: Isonicotinamidine acts as an inhibitor of cAMP-dependent protein kinase A (PKA) []. This enzyme plays a crucial role in various cellular processes, making its inhibition relevant for potential therapeutic applications.

Q2: How does isonicotinamidine interact with its target protein?

A: While the exact binding mode is not described in the provided abstracts, a study utilized X-ray crystallography to determine the crystal structure of isonicotinamidine complexed with cAMP-dependent protein kinase A (CHO PKA) []. This structural information provides insights into the interaction between the compound and its target, paving the way for understanding its inhibitory mechanism.

Q3: Has isonicotinamidine been explored as a building block for synthesizing other bioactive compounds?

A: Yes, isonicotinamidine serves as a starting material for synthesizing pyrimidine derivatives []. Researchers have utilized it in the synthesis of methoxypyridine, which was subsequently demethylated to obtain pyrimidinol []. This highlights the versatility of isonicotinamidine as a building block in organic synthesis.

Q4: Are there other research areas where isonicotinamidine plays a role?

A: While the provided abstracts primarily focus on its biological activity and use in synthesis, the application of isonicotinamidine extends to the development of pyrazole and oxadiazole derivatives [, ]. These heterocyclic compounds are known for their diverse pharmacological activities, suggesting potential applications in medicinal chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B1297203.png)

![2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid](/img/structure/B1297210.png)

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)

![4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione](/img/structure/B1297219.png)

![4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid](/img/structure/B1297241.png)